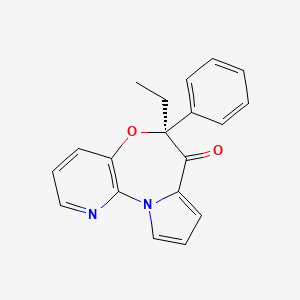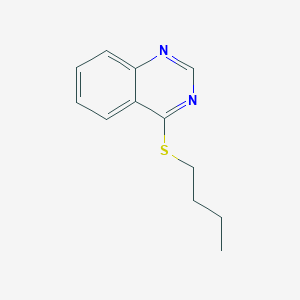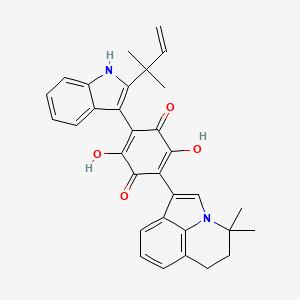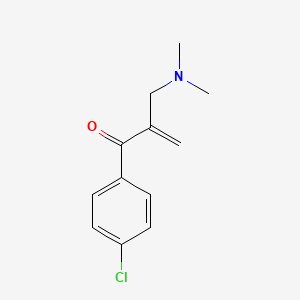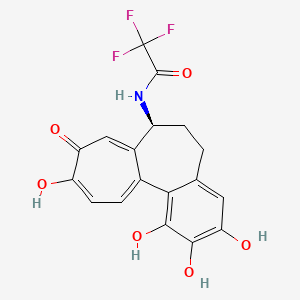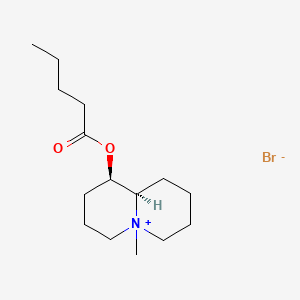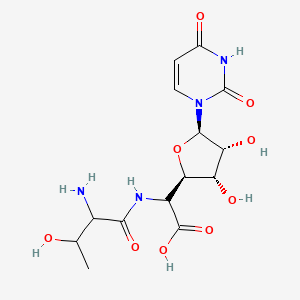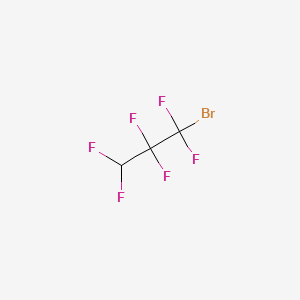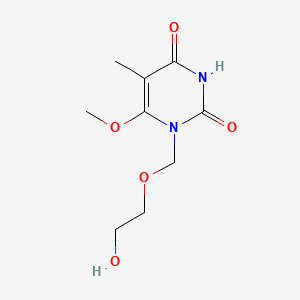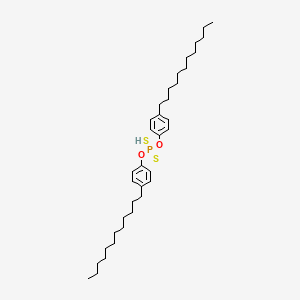
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride is a complex organic compound It is characterized by its unique spiro structure, which includes a triazaspirodecane core, a carboxamide group, and various functional groups such as a p-fluorophenyl and a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride typically involves multiple steps:
Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazaspirodecane structure.
Introduction of Functional Groups: The p-fluorophenyl and dioxolane groups are introduced through substitution reactions.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine under controlled conditions.
Final Assembly and Purification: The final compound is assembled and purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control processes.
化学反应分析
Types of Reactions
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and dioxolane rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
作用机制
The mechanism of action of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound might interact with specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound might influence signal transduction pathways, leading to various cellular responses.
相似化合物的比较
Similar Compounds
1,3,8-Triazaspiro(4,5)decane Derivatives: Compounds with similar core structures but different functional groups.
Carboxamide Compounds: Other carboxamide-containing molecules with varying biological activities.
Fluorophenyl Compounds: Molecules containing the p-fluorophenyl group, which is known for its influence on biological activity.
Uniqueness
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride is unique due to its combination of a spiro structure, multiple functional groups, and potential for diverse chemical reactions and applications.
属性
CAS 编号 |
102395-20-0 |
|---|---|
分子式 |
C30H40ClFN4O4 |
分子量 |
575.1 g/mol |
IUPAC 名称 |
N,N-diethyl-8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H39FN4O4.ClH/c1-3-33(4-2)28(37)34-23-35(26-9-6-5-7-10-26)29(27(34)36)16-19-32(20-17-29)18-8-15-30(38-21-22-39-30)24-11-13-25(31)14-12-24;/h5-7,9-14H,3-4,8,15-23H2,1-2H3;1H |
InChI 键 |
PISFASLLWCKOGS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)N1CN(C2(C1=O)CCN(CC2)CCCC3(OCCO3)C4=CC=C(C=C4)F)C5=CC=CC=C5.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


